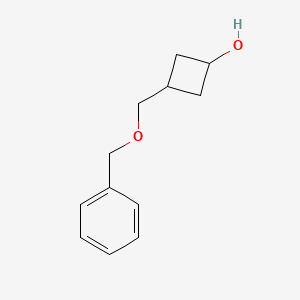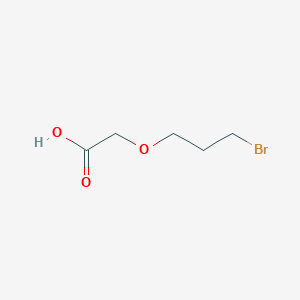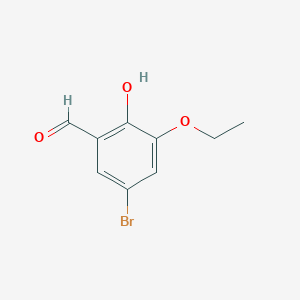![molecular formula C12H19NO3 B3034693 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane CAS No. 208038-02-2](/img/structure/B3034693.png)
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Übersicht
Beschreibung
The compound 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in various biologically active molecules, including tropane alkaloids. This scaffold is known for its presence in compounds that exhibit a wide array of biological activities, making it a significant target for synthesis in medicinal chemistry .
Synthesis Analysis
Several methods have been developed to synthesize the 8-azabicyclo[3.2.1]octane core. One approach involves sequential oxidative Mannich reactions using DDQ as a key oxidant, which allows for the construction of 8-azabicyclo[3.2.1]octanes from N-aryl pyrrolidines . Another method includes an asymmetric [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers to prepare 8-oxabicyclo[3.2.1]octane derivatives with high enantiomeric excess . Additionally, a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlOx has been reported to yield 8-oxa-3-azabicyclo[3.2.1]octane, a related structure .
Molecular Structure Analysis
The molecular structure of related compounds, such as 8-oxa-6-azabicyclo[3.2.1]octan-7-one and its bromo-substituted derivative, has been elucidated using X-ray diffraction. These studies reveal that molecules are linked by N–H···O hydrogen bonds, forming infinite chains extended along the crystal axis .
Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold can be further functionalized to produce various derivatives. For instance, the synthesis of 6-substituted 1-azabicyclo[3.2.1]octanes has been described, which exhibit monoamine transporter inhibitory activity . Moreover, the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides provides access to 8-azabicyclo[3,2,1]octanes, demonstrating good functional group tolerance .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-azabicyclo[3.2.1]octane derivatives can be inferred from studies on similar compounds. For example, a series of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid were synthesized and analyzed using IR, 1H, and 13C NMR spectroscopy, revealing preferred chair-envelope conformations . Additionally, the synthesis of a new proline analogue with an 8-azabicyclo[3.2.1]octane skeleton suggests that these compounds can be designed to mimic amino acid structures .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Reactivity in Organic Chemistry
8-Azabicyclo[3.2.1]octane scaffolds, including derivatives like 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, are central to the synthesis of tropane alkaloids. These structures are of significant interest due to their wide range of biological activities. Research in this area focuses on stereoselective construction methods, often through enantioselective processes, to create these complex structures efficiently and with high specificity (Rodríguez et al., 2021).
2. Natural Occurrence and Versatile Reactivity
The 8-azabicyclo[3.2.1]octane motif is found abundantly in nature, forming the core of many biologically active natural products. Its reactivity makes it a useful building block in modern organic synthesis, especially in the creation of functionalized heterocyclic scaffolds (Flores & Díez, 2014).
3. Asymmetric Synthesis
One notable application of these structures is in asymmetric synthesis. For instance, the catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives demonstrates the use of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane in producing compounds with high enantiomeric excess, an important aspect in creating substances with specific optical activities (Ishida, Kusama, & Iwasawa, 2010).
4. Application in Synthesizing Biologically Active Compounds
The structure of 8-azabicyclo[3.2.1]octane is instrumental in synthesizing various biologically active compounds. For example, it's used in the preparation of functionalized hemi-aminal systems that are key in the structure of zoanthamine alkaloids, known for their pharmacological properties (Williams, Patnaik, & Cortez, 2007).
5. Synthesis of Constrained Proline Analogue
The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a constrained proline analogue with a bicyclic structure, is another notable application. This demonstrates the versatility of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane in creating structurally unique amino acid derivatives (Casabona, Jiménez, & Cativiela, 2007).
Safety And Hazards
Zukünftige Richtungen
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on developing more efficient and versatile synthetic methodologies for this scaffold, given its importance in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGXXUBCKFNNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane | |
CAS RN |
1408076-39-0 | |
| Record name | tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)
![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)
![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)




![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)

